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Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as

pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of

the healing process, chronic inflammation can lead to a variety of diseases, including

cardiovascular disease, arthritis, and neurodegenerative disorders. The resolution of

inflammation is an active process involving a complex network of signaling pathways and

mediators. Among the endogenous lipid mediators that have garnered significant interest for

their potent anti-inflammatory properties is 10-nitrooleate (10-NO2-OA).

10-Nitrooleate is a nitrated fatty acid (NFA) formed endogenously through the non-enzymatic

reaction of nitric oxide (NO) or its metabolites with oleic acid.[1] It has emerged as a key

signaling molecule that modulates multiple pathways central to the inflammatory response. Its

pleiotropic effects, including the activation of peroxisome proliferator-activated receptor-gamma

(PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2), alongside the inhibition of the

pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, position it as a promising

therapeutic candidate for a range of inflammatory conditions.[2][3] This technical guide

provides an in-depth overview of the biological role of 10-NO2-OA in inflammation, detailing its

mechanisms of action, summarizing quantitative data from preclinical studies, and providing

key experimental protocols.
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Mechanism of Action: A Triad of Anti-Inflammatory
Signaling
The anti-inflammatory effects of 10-NO2-OA are primarily mediated through its interaction with

three key transcription factors: NF-κB, Nrf2, and PPARγ.

Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the

transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and

adhesion molecules. 10-NO2-OA has been shown to potently inhibit NF-κB activation through

multiple mechanisms. One key mechanism is the direct nitroalkylation of the p65 subunit of NF-

κB, which inhibits its DNA binding activity.[3] Additionally, 10-NO2-OA can prevent the

phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which is necessary for

NF-κB to translocate to the nucleus and initiate transcription.

Activation of the Nrf2 Antioxidant Response Pathway
Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of

cytoprotective genes that combat oxidative stress, a key component of inflammation. Under

basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like

ECH-associated protein 1 (Keap1). Electrophilic molecules like 10-NO2-OA can react with

specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4]

The freed Nrf2 then translocates to the nucleus, binds to the antioxidant response element

(ARE), and drives the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1)

and NAD(P)H quinone dehydrogenase 1 (NQO1).

Activation of Peroxisome Proliferator-Activated
Receptor-γ (PPARγ)
PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and

the regulation of inflammation. 10-NO2-OA is a potent endogenous ligand and agonist of

PPARγ.[2][5] Upon activation by 10-NO2-OA, PPARγ forms a heterodimer with the retinoid X

receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the

promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes

by interfering with the activity of other transcription factors like NF-κB and activator protein-1
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(AP-1). Furthermore, PPARγ activation can also upregulate the expression of anti-inflammatory

and antioxidant genes.

Signaling Pathway Diagrams
To visually represent the complex interplay of these pathways, the following diagrams have

been generated using the DOT language.
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Caption: Inhibition of the NF-κB signaling pathway by 10-Nitrooleate.
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Caption: Activation of the Nrf2 antioxidant response pathway by 10-Nitrooleate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b15139382?utm_src=pdf-body-img
https://www.benchchem.com/product/b15139382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

10-Nitrooleate

PPARγ

binds and activates

PPARγ-RXR
Heterodimer

RXR

PPRE

binds to

NF-κB / AP-1

transrepression

Nucleus

Anti-inflammatory
Gene Transcription

activates

Pro-inflammatory
Gene Transcription

activates

Click to download full resolution via product page

Caption: Activation of the PPARγ signaling pathway by 10-Nitrooleate.

Quantitative Summary of Anti-inflammatory Effects
The following tables summarize the quantitative effects of 10-NO2-OA on key inflammatory

markers and signaling pathways from various preclinical studies.
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In Vitro

Model
Cell Type Stimulus

10-NO2-OA

Concentratio

n

Effect Reference

PPARγ

Activation
A549 cells - 0.1 - 5 µM

Dose-

dependent

activation of

PPARγ

reporter

[3]

PPARγ

Activation
Various -

EC50 = 0.63 -

1.73 µM

Activation of

PPARγ
[2]

Nrf2

Activation

Human

Umbilical

Vein

Endothelial

Cells

- 5 µM

Increased

Nrf2 binding

to ARE

[4]

NF-κB

Inhibition

Alveolar

Macrophages
LPS 50 µg in vivo

Significantly

reduced NF-

κB DNA

binding

activity

[3]

Cytokine

Production

RAW 264.7

Macrophages

LPS (100

ng/mL)
1 µM

Significant

inhibition of

TNF-α, IL-6,

and IL-1β

production

[6]

Macrophage

Polarization

RAW 264.7

Macrophages
IL-4 1 µM

Decreased

expression of

M2 marker

Arginase-I

[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3423963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2741172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3077602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3423963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4748956/
https://pubmed.ncbi.nlm.nih.gov/26620549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo

Model
Animal

Disease

Model

10-NO2-OA

Dose
Effect Reference

Acute Lung

Injury
Mouse LPS-induced

50 µg,

intratracheal

Reduced

plasma TNF-

α and IL-6 by

~50%

[3]

Acute Lung

Injury
Mouse LPS-induced

50 µg,

intratracheal

Reduced

neutrophil

infiltration in

BAL fluid by

~60%

[3]

Sepsis Mouse

Cecal

Ligation and

Puncture

Not specified

Inhibited

neutrophil

chemotaxis

[1]

Inflammatory

Bowel

Disease

Mouse
DSS-induced

colitis
Not specified

Reduced

disease

activity index

and

prevented

colon

shortening

[5]

Allergic

Airway

Disease

Mouse
Ovalbumin-

induced
Not specified

Reduced

airway

hyperrespons

iveness and

inflammation

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are

representative protocols for key experiments cited in the study of 10-NO2-OA.

Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Mice
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This protocol describes the induction of acute lung injury in mice using lipopolysaccharide

(LPS) and subsequent treatment with 10-NO2-OA, as adapted from Reddy et al. (2012).[3]

Materials:

Male C57BL/6 mice (6-8 weeks old)

Ketamine and xylazine for anesthesia

Lipopolysaccharide (LPS) from E. coli O111:B4

10-Nitrooleate (10-NO2-OA)

10% DMSO in sterile saline (vehicle)

Surgical instruments for tracheotomy

Microsyringe for intratracheal injection

Procedure:

Anesthetize mice with an intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10

mg/kg).

Perform a tracheotomy to expose the trachea.

Induce ALI by intratracheal (i.t.) injection of 50 µg of LPS in 50 µL of sterile saline.

Thirty minutes after LPS administration, inject 50 µg of 10-NO2-OA in 50 µL of 10% DMSO

(or vehicle for the control group) intratracheally.

Allow the mice to recover for 5.5 hours.

Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, blood (for plasma), and

lung tissue for analysis of inflammatory markers (e.g., cell counts, cytokine levels,

myeloperoxidase activity).
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Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.
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Protocol 2: In Vitro Macrophage Stimulation
This protocol outlines the procedure for stimulating macrophage cells in culture with LPS to

induce an inflammatory response and treatment with 10-NO2-OA, based on the methods

described by Verescakova et al. (2016).[6]

Materials:

RAW 264.7 murine macrophage cell line

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

Lipopolysaccharide (LPS)

10-Nitrooleate (10-NO2-OA)

Phosphate-buffered saline (PBS)

Cell culture plates (e.g., 96-well or 6-well)

Reagents for downstream assays (e.g., ELISA kits for cytokines, Griess reagent for nitric

oxide)

Procedure:

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at

37°C and 5% CO2.

Seed the cells into appropriate culture plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1.0 µM) or

vehicle for 1 hour.

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for

cytokine analysis).

Collect the cell culture supernatant for the measurement of secreted inflammatory mediators

(e.g., TNF-α, IL-6, nitric oxide).
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Lyse the cells to extract protein or RNA for analysis of intracellular signaling pathways (e.g.,

Western blotting for phosphorylated NF-κB, qPCR for gene expression).

Protocol 3: NF-κB Electrophoretic Mobility Shift Assay
(EMSA)
This is a general protocol for assessing NF-κB DNA binding activity, which can be adapted for

use with nuclear extracts from cells or tissues treated with 10-NO2-OA.

Materials:

Nuclear protein extraction kit

BCA protein assay kit

NF-κB consensus oligonucleotide probe

T4 polynucleotide kinase

[γ-32P]ATP

Poly(dI-dC)

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM EDTA, 5%

glycerol)

Loading buffer

Non-denaturing polyacrylamide gel (e.g., 6%)

Tris-borate-EDTA (TBE) buffer

Phosphorimager screen and scanner

Procedure:

Extract nuclear proteins from control and 10-NO2-OA-treated cells or tissues.
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Determine the protein concentration of the nuclear extracts using a BCA assay.

Label the NF-κB oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.

Set up the binding reaction by incubating 5-10 µg of nuclear extract with the radiolabeled

probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the

reaction mixture and incubate for an additional 20-30 minutes.

Add loading buffer to the reactions and resolve the DNA-protein complexes on a non-

denaturing polyacrylamide gel in 0.5x TBE buffer.

Dry the gel and expose it to a phosphorimager screen.

Analyze the results using a phosphorimager to visualize and quantify the NF-κB DNA binding

activity.

Clinical Development of 10-Nitrooleate (CXA-10)
The promising preclinical data for 10-NO2-OA has led to its development as a clinical drug

candidate under the name CXA-10. Phase 1 clinical trials have been completed, demonstrating

that both intravenous and oral formulations of CXA-10 are well-tolerated in human subjects.[8]

These studies also showed evidence of target engagement, with activation of Nrf2-dependent

gene expression and inhibition of key biomarkers of inflammation and fibrosis. CXA-10 is

currently being investigated in Phase 2 clinical trials for orphan indications such as focal

segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).

Conclusion
10-Nitrooleate is a potent endogenous lipid mediator with significant anti-inflammatory and

cytoprotective properties. Its ability to modulate the key inflammatory signaling pathways of NF-

κB, Nrf2, and PPARγ underscores its therapeutic potential for a wide range of inflammatory

diseases. The extensive preclinical data, coupled with a favorable safety profile in early clinical

trials, positions 10-NO2-OA as a promising next-generation therapeutic for conditions with an

underlying inflammatory and fibrotic pathology. Further research and ongoing clinical

investigations will continue to elucidate the full therapeutic utility of this fascinating molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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